N-phenyl-4-(4-propylphenoxy)butanamide
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Overview
Description
N-phenyl-4-(4-propylphenoxy)butanamide is a chemical compound with the molecular formula C19H23NO2. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and material science. This compound is characterized by its phenyl and propyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-4-(4-propylphenoxy)butanamide typically involves the reaction of 4-propylphenol with 4-bromobutanoyl chloride to form an intermediate, which is then reacted with aniline to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and column chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-4-(4-propylphenoxy)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted amides.
Scientific Research Applications
N-phenyl-4-(4-propylphenoxy)butanamide is utilized in various scientific research applications:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-phenyl-4-(4-propylphenoxy)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl and propyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For instance, the compound may inhibit the activity of certain enzymes, thereby affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-4-(4-butylphenoxy)butanamide
- N-phenyl-4-(4-methylphenoxy)butanamide
- N-phenyl-4-(4-ethylphenoxy)butanamide
Uniqueness
N-phenyl-4-(4-propylphenoxy)butanamide is unique due to the presence of the propyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific research applications where the propyl group plays a critical role in the desired activity.
Properties
IUPAC Name |
N-phenyl-4-(4-propylphenoxy)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-2-7-16-11-13-18(14-12-16)22-15-6-10-19(21)20-17-8-4-3-5-9-17/h3-5,8-9,11-14H,2,6-7,10,15H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCABRJITXSGLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCCCC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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